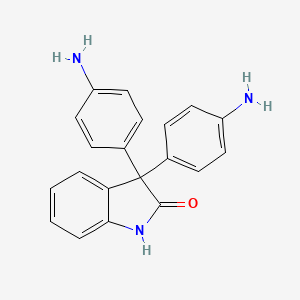
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one, also known as BIQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BIQ is a heterocyclic compound that belongs to the family of indoles, which are widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The exact mechanism of action of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and DNA. For example, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to bind to the DNA minor groove and induce DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit antimicrobial activity against various pathogenic bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis and availability. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be synthesized in large quantities with high purity, which makes it suitable for various applications. However, one of the limitations of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is its low solubility in water, which may limit its use in certain experiments. In addition, the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of novel 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and biological activity. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. Furthermore, the potential applications of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in nanotechnology and materials science warrant further investigation. Overall, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is a promising compound with diverse applications in various fields, and further research is needed to fully understand its potential.
合成方法
The synthesis of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-nitroaniline with isatin in the presence of a reducing agent such as iron powder. The reaction proceeds through a cascade of steps involving reduction, cyclization, and deprotection to yield 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. The yield of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reducing agent used.
科学研究应用
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In materials science, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. In nanotechnology, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a precursor for the synthesis of fluorescent nanoparticles and quantum dots.
属性
IUPAC Name |
3,3-bis(4-aminophenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)23-19(20)24/h1-12H,21-22H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNDQSCIUXMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
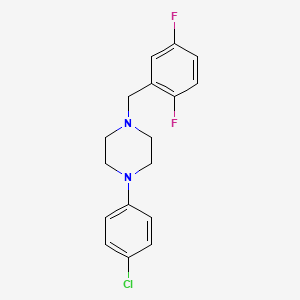
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)
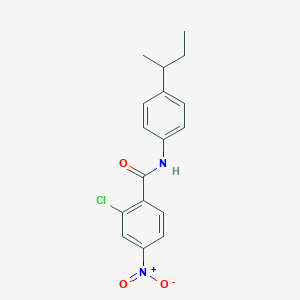
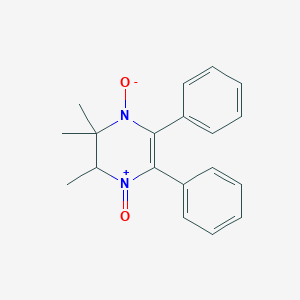
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
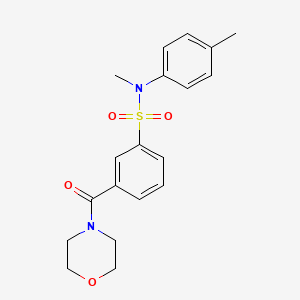
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)